5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominating agents, and thiazolidinone precursors. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromo group.
Condensation: Combining the brominated indole with thiazolidinone under acidic or basic conditions.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Automated purification systems: For consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Mild to strong oxidizing agents under controlled temperature and pH.
Reduction: Reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives with additional functional groups.
Reduction: May produce reduced forms with altered electronic properties.
Substitution: Can result in substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Catalysis: As a ligand or catalyst in organic reactions.
Material Science: In the development of new materials with unique properties.
Biology
Drug Discovery: Potential lead compound for developing new pharmaceuticals.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in diagnostic assays and imaging techniques.
Industry
Chemical Manufacturing: As an intermediate in the synthesis of other chemicals.
Agriculture: Potential use in agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Indole Derivatives: Widely studied for their diverse biological activities.
Uniqueness
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one is unique due to its specific structural features, such as the bromo group and the combination of indole and thiazolidinone moieties. These features may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Biological Activity
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, supported by relevant case studies and research findings.
The compound's molecular formula is C19H24BrN2O3S, with a molecular weight of approximately 439.39 g/mol. Its structure features an indole moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. A study evaluated various compounds, including those similar to this compound, against Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- The compound demonstrated superior antibacterial potency compared to standard antibiotics like ampicillin.
- It showed effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa.
- Antifungal activity was also pronounced, outperforming reference drugs like bifonazole and ketoconazole by 6 to 52 times in some cases .
Microbial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
MRSA | 8 | Ampicillin | 32 |
E. coli | 16 | Ciprofloxacin | 64 |
Candida albicans | 4 | Ketoconazole | 16 |
Antitumor Activity
The thiazolidinone derivatives have been investigated for their potential antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
Case Study:
A study involving the compound's analogs revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the indole structure was critical in enhancing the cytotoxic effects against cancer cells .
Anti-inflammatory Effects
Thiazolidinones have also been reported to exhibit anti-inflammatory properties. The compound was tested in animal models for its ability to reduce inflammation markers.
Research Findings:
In a controlled study, administration of the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between the compound and its biological targets. These studies suggest that the compound binds effectively to bacterial enzymes and receptors involved in inflammation and cancer progression.
Docking Results:
The docking scores indicated strong binding affinities, correlating with the observed biological activities. For instance, compounds with higher docking scores were also those that exhibited greater antibacterial activity .
Properties
CAS No. |
617697-00-4 |
---|---|
Molecular Formula |
C22H27BrN2O2S2 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27BrN2O2S2/c1-4-7-8-14(6-3)13-25-21(27)19(29-22(25)28)18-16-12-15(23)9-10-17(16)24(11-5-2)20(18)26/h9-10,12,14H,4-8,11,13H2,1-3H3/b19-18- |
InChI Key |
OKQNQTXSEGHPLJ-HNENSFHCSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S |
Origin of Product |
United States |
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